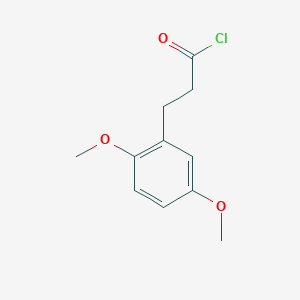

3-(2,5-Dimethoxyphenyl)propanoyl chloride

Description

3-(2,5-Dimethoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,5-dimethoxyphenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQIRTSKIHVAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl chloride typically involves the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethoxyphenyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2,5-Dimethoxyphenyl)propionic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

Alcohols: Esterification reactions often use pyridine as a base.

Water: Hydrolysis reactions are usually performed under acidic or basic conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

3-(2,5-Dimethoxyphenyl)propionic acid: Formed from hydrolysis.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)propanoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Utilized in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

- 3-(2,5-Dimethoxyphenyl)propionic acid

- 2,5-Dimethoxybenzoyl chloride

- 3-(2,5-Dimethoxyphenyl)propionamide

Uniqueness

3-(2,5-Dimethoxyphenyl)propanoyl chloride is unique due to its specific reactivity as an acylating agent, which allows for the selective modification of nucleophilic sites in various molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .

Biological Activity

3-(2,5-Dimethoxyphenyl)propanoyl chloride, with the chemical formula C11H13ClO3, is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound is characterized by its acyl chloride functional group, which makes it a reactive species capable of participating in numerous chemical reactions, particularly acylation processes.

- Molecular Formula : C11H13ClO3

- IUPAC Name : 3-(2,5-dimethoxyphenyl)propanoyl chloride

- CAS Number : 100126-94-1

The compound is synthesized through the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of Lewis acid catalysts like aluminum chloride. The reaction occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The biological activity of 3-(2,5-Dimethoxyphenyl)propanoyl chloride primarily arises from its role as an acylating agent. It can react with various nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity allows it to modify biological molecules, potentially influencing their function and activity.

Antimicrobial and Antioxidant Activities

Recent studies have explored the antimicrobial and antioxidant properties of compounds related to 3-(2,5-Dimethoxyphenyl)propanoyl chloride. For instance, derivatives containing similar structural motifs have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods .

Case Study: Antimicrobial Screening

A study evaluated a series of synthesized pyrazoles derived from related compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. For example:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4f | 62.5 | Antifungal |

| 3a | 62.5 | Antifungal |

| 4g | 31.25 | Antifungal |

These findings suggest that modifications to the 2,5-dimethoxyphenyl structure can enhance biological activity .

Antioxidant Activity

The antioxidant potential of related compounds was also assessed. The percentage inhibition of antioxidant activity at varying concentrations was documented as follows:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 3 | 41.81 ± 0.67 |

| 15 | 43.03 ± 0.09 |

| 31 | 45.63 ± 0.23 |

| 62.5 | 46.20 ± 0.19 |

| 250 | 46.51 ± 0.45 |

Such results indicate a promising profile for compounds derived from or related to 3-(2,5-Dimethoxyphenyl)propanoyl chloride in antioxidant applications .

Related Compounds

To better understand the unique properties of 3-(2,5-Dimethoxyphenyl)propanoyl chloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2,5-Dimethoxyphenyl)propionic acid | Acid derivative | Non-reactive carboxylic acid group |

| 2,5-Dimethoxybenzoyl chloride | Benzoyl derivative | Different aromatic substitution |

| 3-(2,5-Dimethoxyphenyl)propionamide | Amide derivative | More stable than acyl chlorides |

The acyl chloride functionality in 3-(2,5-Dimethoxyphenyl)propanoyl chloride allows for selective reactivity that is not present in its acid or amide counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.